molecular formula C11H17NO5S B14670179 3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester CAS No. 50684-91-8

3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester

Cat. No.: B14670179
CAS No.: 50684-91-8
M. Wt: 275.32 g/mol
InChI Key: VKNAKFKUCQHPAQ-UHFFFAOYSA-N
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Description

3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an oxazolidine ring and a thioxo group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester typically involves the reaction of diethyl oxalate with 2-amino-2-methyl-1-propanol in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazolidine ring. The thioxo group is introduced by reacting the intermediate with a sulfur-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A commonly used malonic ester with similar reactivity.

    Ethyl acetoacetate: Another β-keto ester with comparable synthetic applications.

    Thiobarbituric acid derivatives: Compounds with a thioxo group and similar biological activities.

Uniqueness

3,4-Oxazolidinedicarboxylic acid, 5,5-dimethyl-2-thioxo-, diethyl ester is unique due to its oxazolidine ring structure combined with the thioxo group, which imparts distinct reactivity and biological properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.

Properties

CAS No.

50684-91-8

Molecular Formula

C11H17NO5S

Molecular Weight

275.32 g/mol

IUPAC Name

diethyl 5,5-dimethyl-2-sulfanylidene-1,3-oxazolidine-3,4-dicarboxylate

InChI

InChI=1S/C11H17NO5S/c1-5-15-8(13)7-11(3,4)17-10(18)12(7)9(14)16-6-2/h7H,5-6H2,1-4H3

InChI Key

VKNAKFKUCQHPAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC(=S)N1C(=O)OCC)(C)C

Origin of Product

United States

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